molecular formula C18H20N2O6 B6283688 N,N'-bis(2,4-dimethoxyphenyl)ethanediamide CAS No. 21022-18-4

N,N'-bis(2,4-dimethoxyphenyl)ethanediamide

Cat. No.: B6283688
CAS No.: 21022-18-4
M. Wt: 360.4 g/mol
InChI Key: MPFKTEGFBZPVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Ethanediamide Derivatives in Advanced Synthetic Methodologies

Ethanediamide derivatives, also known as oxalamides, are versatile building blocks in organic synthesis. The core structure, consisting of two amide groups attached to a C-C single bond, provides a rigid and planar backbone that can be readily functionalized. This structural motif is often employed in the synthesis of more complex molecules, including macrocycles and polymers.

The synthetic utility of ethanediamide derivatives stems from several key features. The amide bonds are relatively stable, yet can be cleaved under specific conditions, allowing for their use as protecting groups or as precursors to other functional groups. The nitrogen and oxygen atoms of the amide groups can act as hydrogen bond donors and acceptors, facilitating self-assembly processes and influencing the conformation of the molecule.

In the realm of advanced synthetic methodologies, ethanediamide derivatives have been utilized as ligands for transition metal catalysts. The nitrogen and oxygen atoms can coordinate to metal centers, influencing the reactivity and selectivity of catalytic transformations. For instance, certain oxalamide-based ligands have been employed in asymmetric catalysis, where the chiral environment created by the ligand leads to the preferential formation of one enantiomer of a product.

Academic Significance of Bis-Amide Scaffolds in Chemical Design

Bis-amide scaffolds, such as the one present in N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, are of significant academic interest due to their prevalence in biologically active molecules and their unique structural properties. The repeating amide units are a fundamental component of peptides and proteins, and as such, synthetic bis-amide scaffolds are often used as peptidomimetics to study and mimic the structure and function of these biomolecules.

The planarity and rigidity of the bis-amide linkage can be exploited in the design of molecular receptors and sensors. The defined geometry of the scaffold allows for the precise positioning of functional groups, creating a binding pocket that can selectively recognize and bind to specific guest molecules. The hydrogen bonding capabilities of the amide groups play a crucial role in this recognition process.

Furthermore, the conformational preferences of bis-amide scaffolds have been a subject of extensive study. The rotation around the C-C and C-N bonds can be influenced by the nature of the substituents on the nitrogen atoms. In the case of this compound, the bulky and electron-donating dimethoxyphenyl groups are expected to significantly influence the molecule's preferred conformation, likely favoring a trans arrangement of the amide groups to minimize steric hindrance. This conformational control is a key aspect of rational chemical design. The crystal structure of related compounds, such as N,N′-bis(2-acetylphenyl)ethanediamide, confirms the adoption of a trans ethanediamide configuration. researchgate.net

Current Research Frontiers and Unaddressed Areas in this compound Investigations

While the general class of ethanediamide derivatives has been explored, specific research on this compound is not extensively documented in publicly available literature. The primary information available for this specific compound is its identification and basic chemical properties.

PropertyValue
CAS Number 21022-18-4 biosynth.com
Molecular Formula C₁₈H₂₀N₂O₆ biosynth.com
Molecular Weight 360.4 g/mol biosynth.com
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)OC

This table contains data for this compound.

The current research frontiers for this compound and its close analogs lie in several areas. A primary unaddressed area is the full characterization of its physicochemical properties, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to definitively determine its solid-state structure.

The potential applications of this compound remain largely unexplored. Based on the properties of similar bis-amide scaffolds, potential research avenues include:

Coordination Chemistry: Investigating its ability to act as a ligand for various metal ions. The presence of multiple oxygen and nitrogen donor atoms suggests that it could form stable complexes with applications in catalysis or materials science.

Supramolecular Chemistry: Exploring its self-assembly behavior in solution and in the solid state. The hydrogen bonding capabilities and the potential for π-π stacking of the aromatic rings could lead to the formation of interesting supramolecular architectures.

Materials Science: Evaluating its potential as a component in functional materials, such as polymers or liquid crystals. The rigid core and the methoxy (B1213986) substituents could impart desirable thermal or optical properties.

A closely related compound, N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide, has been noted for its use as a catalyst in reactions such as esterification, acylation, and Heck coupling. This suggests a promising avenue of investigation for the title compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21022-18-4

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

N,N'-bis(2,4-dimethoxyphenyl)oxamide

InChI

InChI=1S/C18H20N2O6/c1-23-11-5-7-13(15(9-11)25-3)19-17(21)18(22)20-14-8-6-12(24-2)10-16(14)26-4/h5-10H,1-4H3,(H,19,21)(H,20,22)

InChI Key

MPFKTEGFBZPVNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)OC

Purity

95

Origin of Product

United States

Advanced Spectroscopic Techniques for Structural Elucidation of N,n Bis 2,4 Dimethoxyphenyl Ethanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

No experimental NMR data for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is available in the searched sources.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis Techniques

Specific chemical shifts (δ), coupling constants (J), and integration values for the proton nuclei of the target molecule are not documented in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis Techniques

The characteristic chemical shifts for the carbon atoms in this compound, including those of the carbonyl groups, aromatic rings, and methoxy (B1213986) groups, could not be found.

Advanced Two-Dimensional NMR Spectroscopic Investigations

There are no records of advanced 2D NMR studies, such as COSY, HSQC, or HMBC, being performed or published for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Information regarding the vibrational frequencies for the functional groups present in this compound, such as the N-H, C=O (Amide I), and C-N stretching vibrations, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no public records of the UV-Vis absorption maxima (λmax) that would describe the electronic transitions within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

While the molecular weight is known (360.4 g/mol ), no experimental mass spectra, including identification of the molecular ion peak (M+) or analysis of its fragmentation patterns, could be located.

Complementary Spectroscopic Characterization Methods

To achieve a holistic understanding of the molecular architecture of this compound, several complementary spectroscopic techniques are employed. These methods provide data on molecular weight, fragmentation patterns, three-dimensional structure, and electronic transitions, which collectively confirm the compound's identity and purity.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum provides significant structural information. For instance, in a related complex amide, cleavage of the amide bond is a common fragmentation pathway. researchgate.net For this compound, initial fragmentation would likely involve the cleavage of the amide bonds, leading to the formation of characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zDescription
[M+H]⁺361.1343Protonated molecular ion
[M+Na]⁺383.1162Sodiated molecular ion
[C₈H₁₀NO₃]⁺168.0655Fragment from cleavage of the ethanediamide bridge

Note: The m/z values are predicted based on the molecular formula and may vary slightly in experimental results.

X-ray Crystallography

Interactive Data Table: Exemplary Crystallographic Data based on a Structurally Similar Compound

ParameterExpected Value/Type
Crystal SystemMonoclinic
Space GroupP2₁/n or P-1
Conformationtrans ethanediamide bridge
Key InteractionsIntramolecular N-H···O hydrogen bonding

Note: This data is based on the analysis of N,N′-bis(2-acetylphenyl)ethanediamide and serves as a predictive model for this compound. researchgate.net

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) rings. A structurally related compound, (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, exhibits absorption maxima at 257 nm and 300 nm in methanol. researchgate.net These absorptions are attributed to π-π* transitions within the aromatic systems.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Electronic Transition
Methanol~260 - 300π-π*

Note: The expected absorption maxima are based on data from structurally similar compounds and may vary depending on the solvent and specific electronic environment. researchgate.net

Crystallographic and Solid State Structural Investigations of N,n Bis 2,4 Dimethoxyphenyl Ethanediamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.

Elucidation of Molecular Conformation and Intramolecular Geometry

For a molecule like N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, SC-XRD would reveal the planarity of the ethanediamide linker, the torsion angles between the phenyl rings and the amide groups, and the conformation of the methoxy (B1213986) substituents. The presence of intramolecular hydrogen bonds, for instance between the amide protons and the methoxy oxygen atoms, would be unambiguously identified. While studies on analogous compounds, such as N,N'-bis(2-acetylphenyl)ethanediamide, show a trans configuration of the ethanediamide core with intramolecular hydrogen bonding, specific geometric parameters for this compound are not publicly available. researchgate.net

Crystal Packing Architectures and Supramolecular Assembly

The collective effect of intermolecular forces leads to the formation of specific crystal packing motifs, such as chains, layers, or three-dimensional networks. Understanding these supramolecular architectures is fundamental for crystal engineering, where the goal is to design materials with desired physical properties. Without experimental crystallographic data, the supramolecular assembly of this compound remains speculative.

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystal forms, and co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, are critical aspects in pharmaceutical and materials science. Different polymorphs or co-crystals can exhibit distinct physical properties, including solubility, melting point, and stability. Investigations into the polymorphic behavior or the potential for co-crystal formation of this compound have not been reported in the available literature. For comparison, two polymorphs of N,N'-bis(2-acetylphenyl)ethanediamide have been identified and structurally characterized. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It provides a fingerprint of the crystalline phases present in a bulk sample. A standard PXRD pattern for this compound would be essential for routine identification, phase purity analysis, and for studying crystalline transformations. However, no such reference pattern is available in public databases or the scientific literature.

Computational and Theoretical Chemistry Studies of N,n Bis 2,4 Dimethoxyphenyl Ethanediamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Conformational Analysis

Using DFT methods, researchers could determine the most stable three-dimensional structure of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide by finding the minimum energy conformation. researchgate.net This process, known as geometry optimization, is essential for understanding the molecule's shape and steric properties. A conformational analysis would explore the different spatial arrangements of the atoms that can be obtained by rotation about single bonds, identifying the most energetically favorable conformers.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)

DFT calculations are routinely used to predict various spectroscopic properties. For this compound, this would include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the corresponding atoms in the molecule. icm.edu.pl

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) would help to identify the characteristic vibrational modes of the functional groups present in the molecule. mdpi.comsinocompound.comnih.gov

Electronic Spectra: Time-dependent DFT (TD-DFT) could be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biosynth.comresearchgate.netclinicsearchonline.org An FMO analysis of this compound would calculate the energies and spatial distributions of the HOMO and LUMO. The energy gap between these orbitals would provide insights into the molecule's chemical reactivity, kinetic stability, and electronic transport properties. The locations of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can provide a detailed picture of the molecule's conformational flexibility, how it interacts with its environment (e.g., a solvent), and the time-dependent evolution of its structure. This would offer insights into the accessible conformational landscapes and the dynamics of intramolecular motions.

Reaction Pathway Elucidation and Transition State Characterization

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a molecule. For this compound, computational chemistry provides powerful tools to map out the energetic landscapes of its potential reactions, even in the absence of extensive experimental kinetic data. Methodologies such as Density Functional Theory (DFT) are instrumental in modeling these processes.

Theoretical studies on analogous N,N'-diaryl substituted systems, such as N,N'-diaryl-imidazolium salts, have successfully employed computational modeling to reveal reaction mechanisms. For instance, the formation of N-heterocyclic carbene (NHC) precursors has been investigated using DFT, identifying the energetic profiles and optimized molecular structures of intermediates and transition states. researchgate.net These studies often involve locating transition state structures, which are first-order saddle points on the potential energy surface, and confirming them by the presence of a single imaginary frequency in the vibrational analysis.

In the context of this compound, potential reactions for study could include its synthesis, hydrolysis, or thermal decomposition. For example, a computational investigation into its synthesis from 2,4-dimethoxyaniline (B45885) and an ethanedioyl derivative would involve mapping the reaction coordinate for the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group. The transition state for this process would likely feature a partially formed N-C bond and a partially broken C-leaving group bond.

The characterization of such a transition state would involve the calculation of its geometry, energy relative to the reactants and products, and vibrational frequencies. This information allows for the determination of the activation energy, providing a quantitative measure of the reaction's kinetic feasibility.

Furthermore, studies on other complex organic molecules, such as in the Myers-Saito cyclization of enediynes, demonstrate the power of computational methods to verify proposed reaction pathways through techniques like deuterium (B1214612) labeling experiments, which can be correlated with calculated kinetic isotope effects. researchgate.net While the specific reactions differ, the underlying principles of using computational chemistry to explore and validate reaction mechanisms are directly applicable to this compound.

A hypothetical reaction pathway for the acid-catalyzed hydrolysis of the amide bond in this compound could be computationally explored. The key steps would likely involve:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfer to the nitrogen atom.

Cleavage of the C-N bond.

Each of these steps would proceed through a distinct transition state, and computational modeling could provide the relative energies of all species along the reaction coordinate, thus elucidating the rate-determining step.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Chemical Reactivity (focused on chemical, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its activity or properties. For this compound, QSAR and QSPR studies can be employed to predict its chemical reactivity and physicochemical properties based on a set of calculated molecular descriptors.

The development of a QSAR/QSPR model for the chemical reactivity of a series of related ethanediamide derivatives would typically involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined reactivity data (e.g., rate constants for a specific reaction) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series. These can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Connectivity indices, shape indices.

Geometrical (3D): Molecular surface area, volume.

Quantum Chemical: HOMO/LUMO energies, Mulliken charges, dipole moment.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, key descriptors influencing its chemical reactivity would likely include those related to its electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting susceptibility to electrophilic and nucleophilic attack, respectively. The electron density on the nitrogen and oxygen atoms would also be a significant factor in its reactivity.

A hypothetical QSPR study could aim to predict a property like the bond dissociation energy of the C-N amide bond in a series of substituted N,N'-diaryl ethanediamides. The following table illustrates the type of data that would be generated and used in such a study.

CompoundSubstituent on Phenyl RingCalculated C-N Bond Dissociation Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)
1 H95.0-6.5-1.2
2 4-OCH394.2-6.3-1.1
3 4-NO296.5-7.0-1.8
4 2,4-di-OCH393.8-6.2-1.0

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing this data, a QSPR model could be developed to predict the C-N bond strength based on the electronic properties of the substituents. Such a model would be valuable for designing related compounds with desired reactivity profiles.

Reactivity Profiles and Mechanistic Pathways of N,n Bis 2,4 Dimethoxyphenyl Ethanediamide

Exploration of Key Synthetic Transformations and Derivatizations

The synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide itself is typically achieved through the condensation of 2,4-dimethoxyaniline (B45885) with oxalyl chloride or a dialkyl oxalate. masterorganicchemistry.com This foundational structure can then be further modified through various synthetic transformations.

Derivatization of the aromatic rings can be accomplished via electrophilic substitution reactions, leveraging the activating effect of the two methoxy (B1213986) groups. However, the presence of the electron-withdrawing ethanediamide bridge can influence the regioselectivity of these reactions.

Modification of the amide functionality is also possible. For instance, reduction of the amide groups can lead to the corresponding diamine, N,N'-bis(2,4-dimethoxyphenyl)ethane-1,2-diamine.

A summary of potential synthetic transformations is presented below:

TransformationReagents and ConditionsExpected Product
Synthesis 2,4-dimethoxyaniline, oxalyl chlorideThis compound
Aromatic Nitration HNO₃, H₂SO₄Nitro-substituted derivatives
Aromatic Halogenation Br₂, FeBr₃Bromo-substituted derivatives
Amide Reduction LiAlH₄, THFN,N'-bis(2,4-dimethoxyphenyl)ethane-1,2-diamine

Nucleophilic and Electrophilic Reaction Studies

Nucleophilic Reactions:

The primary sites for nucleophilic attack in this compound are the carbonyl carbons of the amide groups. The most common nucleophilic reaction is hydrolysis, which can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by a weak nucleophile like water. This is followed by the cleavage of the carbon-nitrogen bond.

Basic hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to cleave the amide bond.

Electrophilic Reactions:

The 2,4-dimethoxyphenyl rings are highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two methoxy groups, which are ortho, para-directing. The primary positions for substitution are those activated by both methoxy groups and not sterically hindered. However, the amide groups are electron-withdrawing and will direct incoming electrophiles to the meta position relative to their point of attachment. The interplay of these directing effects will determine the final regiochemical outcome.

Rearrangement Reactions and Isomerization Mechanisms

While specific rearrangement reactions for this compound are not extensively documented, related diaryl compounds can undergo rearrangements. For instance, diarylamines, which can be synthesized from related precursors, are known to undergo the Smiles rearrangement under certain conditions. nih.gov It is plausible that under specific thermal or photochemical conditions, rearrangements involving the aryl groups or the ethanediamide backbone could occur, although this remains an area for further investigation.

Isomerization in this compound could potentially occur around the C-N amide bonds, leading to different conformers. The planarity of the oxalamide core is a known feature, and rotation around the aryl-nitrogen bond would also lead to different spatial arrangements of the dimethoxyphenyl groups.

Catalyzed Reactions Involving the Ethanediamide Moiety

The ethanediamide moiety can participate in various metal-catalyzed reactions. Palladium- and copper-based catalysts are particularly effective in promoting C-N bond formation and other cross-coupling reactions. nih.govacs.orgnih.govnih.gov

Palladium-Catalyzed Amidation: While typically used for the synthesis of amides, palladium catalysts can also be employed in the amidation of aryl halides. nih.govorganic-chemistry.org In principle, the N-H bonds of this compound could react with aryl halides in the presence of a suitable palladium catalyst and base to form more complex tertiary amide structures.

Copper-Catalyzed N-Arylation (Goldberg Reaction): The copper-catalyzed N-arylation of amides is a well-established method for forming C-N bonds. acs.orgnih.gov This reaction could potentially be applied to this compound to introduce different aryl groups onto the nitrogen atoms, although this would require harsh conditions and may compete with other reactions.

A summary of potential catalyzed reactions is presented in the following table:

Reaction TypeCatalyst SystemPotential SubstrateExpected Outcome
Palladium-Catalyzed Amidation Pd catalyst, ligand, baseAryl halideTertiary amide derivative
Copper-Catalyzed N-Arylation Cu(I) salt, ligand, baseAryl halideTertiary amide derivative

Radical Reactions and Single-Electron Transfer Processes

The involvement of this compound in radical reactions is not well-documented. However, single-electron transfer (SET) processes are known to initiate a variety of chemical transformations. cuni.czacs.org In the context of this molecule, SET could potentially lead to the formation of radical cations or anions, which could then undergo further reactions such as dimerization, cyclization, or fragmentation.

For example, oxidation via a one-electron process could generate a radical cation centered on one of the electron-rich dimethoxyphenyl rings. This reactive intermediate could then engage in subsequent bond-forming reactions.

Kinetic and Thermodynamic Aspects of Reactions

Quantitative kinetic and thermodynamic data for the reactions of this compound are scarce in the literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.

Kinetics: The rates of nucleophilic and electrophilic reactions will be influenced by factors such as temperature, concentration of reactants and catalysts, and the solvent used. For instance, the rate of hydrolysis is expected to increase with temperature and with the concentration of acid or base catalyst.

Thermodynamics: The thermodynamic stability of this compound is attributed to the resonance stabilization of the amide bonds and the aromaticity of the phenyl rings. Reactions that disrupt this stability, such as hydrolysis, are generally thermodynamically favorable, especially when driven by the formation of more stable products like a carboxylate salt and an amine in basic hydrolysis.

The following table provides a qualitative overview of the expected kinetic and thermodynamic characteristics of key reactions:

ReactionExpected KineticsExpected ThermodynamicsInfluencing Factors
Acid-Catalyzed Hydrolysis Dependent on acid concentration and temperatureFavorablepH, temperature
Base-Catalyzed Hydrolysis Dependent on base concentration and temperatureHighly favorablepH, temperature
Electrophilic Aromatic Substitution Dependent on electrophile strength and temperatureFavorable for activated positionsNature of electrophile, solvent
Catalyzed Cross-Coupling Dependent on catalyst, ligand, and temperatureGenerally favorableCatalyst system, temperature, substrate

Derivatization Strategies and Structural Modifications of the N,n Bis 2,4 Dimethoxyphenyl Ethanediamide Scaffold

Synthesis of Analogs with Varied Aromatic Substituents

A primary strategy for derivatization involves altering the substitution pattern on the two phenyl rings. The nature and position of these substituents significantly impact the molecule's solubility, electronic properties, and ability to engage in intermolecular interactions such as hydrogen bonding and π-stacking. The synthesis typically involves the condensation reaction between a substituted aniline (B41778) and ethanedioyl dichloride (oxalyl chloride).

Research has produced a variety of analogs by replacing the 2,4-dimethoxy-substituted phenyl rings with other functionalized aromatic groups. For example, analogs with hydroxyl groups, such as N,N'-bis(2-hydroxyphenyl)ethanediamide, have been synthesized. These hydroxyl groups can act as hydrogen bond donors and coordination sites for metal ions. Other variations include altering the number and position of methoxy (B1213986) groups, as seen in N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide, or introducing different alkyl groups. nih.gov These modifications allow for a systematic investigation of structure-property relationships.

Table 1: Examples of N,N'-bis(aryl)ethanediamide Analogs with Varied Substituents

Analog Name Structural Modification from Parent Compound Key Research Finding
N,N'-bis(2-hydroxyphenyl)ethanediamide Replacement of 2,4-dimethoxy groups with a single ortho-hydroxyl group. Acts as a ligand in coordination chemistry, forming stable complexes with various metal ions.
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide Addition of a third methoxy group at the 6-position of the phenyl rings. Used as a catalyst in organic synthesis for reactions like esterification and acylation.
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide Replacement of dimethoxy groups with a para-hydroxyl and two methyl groups. Synthesized as a reference standard for pharmaceutical testing. biosynth.com

Modifications of the Ethanediamide Linkage

The central ethanediamide linker is crucial for defining the spatial relationship between the two aromatic rings. Altering the length and flexibility of this linker is a key structural modification. This can be achieved by using dicarboxylic acids other than oxalic acid in the initial synthesis.

For instance, replacing the ethanediamide (C2) backbone with a butanediamide (C4) chain results in N,N'-bis(2-hydroxyphenyl)butanediamide. This elongation of the central chain reduces steric strain and allows for more conformational flexibility, potentially leading to different crystal packing arrangements and coordination properties compared to the more rigid ethanediamide analog. Such modifications can influence the "bite angle" and distance between donor atoms when the molecule acts as a chelating ligand.

Incorporation into Larger Molecular Systems and Architectures

The N,N'-bis(2,4-dimethoxyphenyl)ethanediamide scaffold can serve as a fundamental building block, or "tecton," for the construction of more complex supramolecular structures and macrocycles. The amide groups can participate in predictable hydrogen bonding patterns, guiding the self-assembly of larger architectures.

Strategies for creating such systems often involve functionalizing the aromatic rings with reactive groups that can undergo cyclization reactions. Methodologies like ring-closing metathesis (RCM) and azide-alkyne cycloadditions are powerful tools for synthesizing macrocycles from linear precursors. core.ac.uk By appending appropriate functional groups to the phenyl rings of the ethanediamide scaffold, it is possible to create linear molecules designed to fold and cyclize into macrocyclic structures. For example, a di-functionalized ethanediamide derivative could be reacted with a complementary linker molecule in a cyclodimerization reaction to form a larger macrocycle. core.ac.uk These complex systems are of interest in host-guest chemistry, molecular recognition, and the development of new materials. nih.gov

Synthesis of Metal Complexes and Coordination Compounds

The ethanediamide core, with its two amide nitrogens and two carbonyl oxygens, presents potential donor atoms for coordinating with metal ions. While direct coordination studies on this compound are not extensively detailed, the behavior of closely related analogs provides significant insight into its potential as a ligand.

Analogs like N,N'-bis(2-hydroxyphenyl)ethanediamide and various Schiff bases derived from diamines and aldehydes readily form stable complexes with a wide range of metal ions, including Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Mn(III). mocedes.orgajol.inforesearchgate.net In these complexes, the ligand typically coordinates to the metal center through the nitrogen atoms and adjacent oxygen atoms (from hydroxyl or carbonyl groups), acting as a bidentate or tetradentate chelating agent. mocedes.orgajol.info This coordination often results in well-defined geometries, such as octahedral or square planar structures, around the central metal ion. mocedes.orgajol.inforesearchgate.net The specific geometry and stability of the complex are influenced by the nature of the metal ion and the substituents on the aromatic rings of the ligand.

Table 2: Metal Complexes Formed with Related Ligands

Ligand Type Metal Ion(s) Proposed Geometry Research Context
N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine (Schiff Base) Co(II), Ni(II), Hg(II) Octahedral Synthesis and characterization of thermostable metal complexes. mocedes.org
4,6-bis-{1-[(4,6-dichloro- mocedes.orgresearchgate.nettriazine-2-yl)-hydrazone]-ethyl-benzene-1,3-diol Co(II), Ni(II), Zn(II), Cu(II) Octahedral / Square Planar (for Cu(II)) Formation of dinuclear complexes with a 2:1 metal-to-ligand ratio. ajol.info
N,N'-bis(5-methoxysalicylidene)-1,2-ethanediamine (Schiff Base) Ni(II), Mn(III) Square Planar (for Ni(II)) / Octahedral (for Mn(III)) Study of catalytic properties for epoxidation of styrene. researchgate.net

Polymerization and Copolymerization Studies

While specific studies detailing the polymerization of this compound are not prominent in the available literature, its structure suggests potential as a monomer for synthesizing novel polymers. If the phenyl rings were functionalized with appropriate reactive groups (e.g., additional amine or carboxylic acid groups), the molecule could undergo step-growth polymerization.

For example, a diamino-functionalized derivative of this compound could be reacted with a diacyl chloride to form a polyamide. The rigid ethanediamide core would impart specific conformational constraints on the resulting polymer chain, potentially leading to materials with unique thermal and mechanical properties. Similarly, related nitrogen-containing heterocyclic monomers have been used to create advanced materials like covalent organic frameworks (COFs) through thermally induced reactions, suggesting a possible pathway for incorporating ethanediamide-based units into porous polymer networks. nih.gov

Advanced Applications and Emerging Research Directions Non Medical/toxicological

Role in Materials Science and Engineering

The ethanediamide backbone, flanked by substituted phenyl rings, provides a rigid and tunable platform for the development of advanced materials with specific electronic, optical, and polymeric properties.

While direct studies on the organic electronic and optoelectronic properties of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide are not extensively documented in publicly available research, the investigation of structurally similar compounds provides significant insights into its potential in this field. The presence of electron-donating methoxy (B1213986) groups on the phenyl rings suggests that this molecule could possess interesting electronic and photophysical characteristics.

Research into related Schiff base derivatives, such as N,N'-bis[(2,4-dimethoxyphenyl)methylidene]butane-1,4-diamine, has revealed notable electrochemical properties. researchgate.net Studies on this compound, which shares the dimethoxyphenyl moiety, have shown that it exhibits both irreversible and quasi-reversible redox waves, indicating its potential for applications in electronic devices where controlled electron transfer is crucial. researchgate.net

Furthermore, a study on (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide, another molecule containing a 2,4-dimethoxybenzene unit, has demonstrated significant third-order nonlinear optical (NLO) properties. researchgate.net Single crystals of this compound were found to have a wide transparency window in the visible region and a calculated first-order hyperpolarizability that is six times greater than that of urea, a standard NLO material. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound was determined to be 4.1511 eV, a key parameter in assessing the potential of a material for optoelectronic applications. researchgate.net These findings suggest that this compound may also exhibit NLO behavior, making it a candidate for applications in optical signal processing and telecommunications. researchgate.net

Table 1: Optoelectronic Properties of a Structurally Related Compound

Compound Property Value Source
(E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide HOMO Energy -5.8981 eV researchgate.net
LUMO Energy -1.7469 eV researchgate.net
HOMO-LUMO Energy Gap 4.1511 eV researchgate.net

The incorporation of ethanediamide derivatives into polymer structures can impart specific functionalities. A notable example is the use of a related Schiff base, N,N'-bis(2,4-dimethoxybenzylidene)ethylenediamine, as a functional component in a poly(vinyl chloride) (PVC) membrane. icm.edu.pl In this application, the ethanediamide-like molecule acts as a carrier, selectively binding to Fe³⁺ ions. This demonstrates the potential for this compound to be integrated into polymer matrices to create functional materials for applications such as separation, sensing, or controlled release. The study highlighted that the membrane's functionality is based on the principle that the integrated carrier preferentially recognizes and forms a compound with the target analyte. icm.edu.pl

Catalysis and Ligand Design

The nitrogen and oxygen atoms within the this compound structure make it an excellent candidate for use as a ligand in catalysis. The ability of the amide groups to coordinate with metal centers is a key feature.

Research has shown that N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide, a closely related compound, is utilized as a catalyst in several organic reactions, including esterification, acylation, and Heck coupling reactions. Another related compound, N,N'-bis(2-phenylethyl)ethanediamide, has been identified as an effective ligand for copper-catalyzed coupling reactions of aryl halides with alkyl alcohols. chemicalbook.com These examples strongly suggest that this compound could also function as a versatile ligand for a variety of transition metal-catalyzed transformations. The synthesis of lanthanide nitrate (B79036) complexes with N,N-bis(2-methoxyl)phenyl-3,6-dioxaoctanediamide further underscores the capacity of such ligands to form stable complexes with a range of metals. documentsdelivered.com

Supramolecular Chemistry and Self-Assembly Phenomena

The structure of ethanediamide derivatives lends itself to the formation of well-ordered supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. Studies on N,N′-bis(2-acetylphenyl)ethanediamide have revealed that the molecule adopts a trans ethanediamide (oxanilide) configuration. researchgate.net In this conformation, the amide hydrogen atoms act as bifurcated intramolecular hydrogen-bonding donors to both the oxamide (B166460) and acetyl oxygen atoms. researchgate.net This specific hydrogen bonding pattern dictates the molecular conformation and influences the crystal packing, which is further stabilized by intermolecular interactions. researchgate.net The ability to form such defined structures is a cornerstone of supramolecular chemistry and suggests that this compound could be used to construct complex, self-assembled architectures.

Development of Chemical Sensors and Probes

The ability of this compound and its derivatives to selectively bind to specific ions or molecules makes them promising candidates for the development of chemical sensors.

A significant example is the application of N,N'-bis(2,4-dimethoxybenzylidene)ethylenediamine in a novel poly(vinyl chloride) (PVC) membrane potentiometric sensor designed for the selective detection of Fe³⁺ ions. icm.edu.pl The sensor demonstrated a super-Nernstian response of 19.5 mV per decade over a wide concentration range of 7.3 × 10⁻⁸ to 1 × 10⁻¹ M, with a low detection limit of 7.3 × 10⁻⁸ M. icm.edu.pl The sensor exhibited a rapid response time of about 30 seconds and maintained its performance for at least nine weeks. icm.edu.pl The high selectivity for Fe³⁺ ions, even in the presence of other metal cations, highlights the potential of such compounds in the fabrication of highly effective chemical sensors. icm.edu.pl

Table 2: Performance of a Chemical Sensor Based on a Related Compound

Parameter Value Source
Analyte Fe³⁺ ions icm.edu.pl
Sensor Type PVC membrane potentiometric sensor icm.edu.pl
Ligand N,N'-bis(2,4-dimethoxybenzylidene)ethylenediamine icm.edu.pl
Concentration Range 7.3 × 10⁻⁸–1 × 10⁻¹ M icm.edu.pl
Detection Limit 7.3 × 10⁻⁸ M icm.edu.pl
Response Time ~30 seconds icm.edu.pl

Utilization as Intermediates in Complex Organic Synthesis

Ethanediamide derivatives are valuable building blocks in organic synthesis due to their reactive functional groups and stable core structure. They can serve as precursors for the synthesis of more complex molecules, including heterocyclic compounds and macrocycles.

For instance, N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide is noted for its use as a building block for synthesizing more complex molecules and in the development of new materials. The synthesis of N,N′-bis(2-acetylphenyl)ethanediamide is achieved through the condensation of oxalyl chloride and 2-aminoacetophenone, illustrating a straightforward method to access this class of compounds for further synthetic transformations. nih.gov The ability of these molecules to act as ligands also opens up pathways to a wide array of organometallic and coordination complexes. nih.govresearchgate.net

Q & A

Q. Methodology :

  • NMR Analysis : Compare experimental 1H^1H and 13C^{13}C NMR spectra with computational predictions (DFT calculations) to identify anomalies in aromatic proton splitting caused by steric hindrance from methoxy groups .
  • X-ray Crystallography : Resolve packing ambiguities (e.g., dihedral angles between phenyl rings) using SHELXL for refinement. For example, highlights a 76.35° dihedral angle in a co-crystal structure, validated via hydrogen-bonding networks and S···O interactions .

What computational tools predict the biological activity of this compound?

Q. Advanced Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), leveraging the compound’s planar ethanediamide backbone for π-π stacking.
  • Toxicity Prediction : GUSAR-online predicts acute toxicity via QSAR models, analyzing methoxy substituent effects on bioavailability .

How do substituent variations (e.g., methoxy vs. chloro groups) alter coordination chemistry?

Q. Comparative Analysis :

  • Methoxy Groups : Enhance electron density, favoring coordination with soft Lewis acids (e.g., Cu+^+) via lone pairs on oxygen. shows pyridylmethyl analogs form stable complexes with Cu(II) .
  • Chloro Substituents : Increase electrophilicity, shifting preference to hard acids (e.g., Zn2+^{2+}). Structural analogs in exhibit reduced metal-binding affinity compared to methoxy derivatives .

What strategies address low reproducibility in synthetic yields across labs?

Q. Troubleshooting Framework :

  • Purity of Reagents : Use HPLC-grade solvents to avoid trace water, which hydrolyzes oxalyl chloride prematurely .
  • Reaction Monitoring : Employ in-situ FTIR to track acyl chloride consumption. A sharp peak at 1800 cm1^{-1} (C=O stretch) indicates completion .

How does the compound’s supramolecular arrangement influence crystallographic outcomes?

Q. Advanced Crystallography :

  • Hydrogen-Bonding Networks : In co-crystals (e.g., with 2,2′-disulfanediyl dibenzoic acid), amide synthons form centrosymmetric eight-membered rings, stabilizing the lattice .
  • Solvent Effects : Ethanol/chloroform mixtures promote π-stacking, while polar solvents disrupt intermolecular interactions, leading to polymorphic variations .

What analytical techniques validate the absence of byproducts (e.g., mono-amide intermediates)?

Q. Methodology :

  • LC-MS : Detect trace intermediates via [M+H]+^+ ions. For example, uses ESI-MS to confirm >98% purity in bis-amide derivatives .
  • TLC with Staining : Iodine vapor or UV visualization at 254 nm identifies residual aniline starting materials .

How do steric effects from 2,4-dimethoxy groups impact reactivity in further derivatization?

Q. Structure-Activity Relationship :

  • Steric Hindrance : The 2-methoxy group impedes electrophilic substitution at the para position, necessitating directed ortho-metalation for functionalization .
  • Electronic Effects : Methoxy groups activate the phenyl ring toward nitration but deactivate it toward Friedel-Crafts alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.